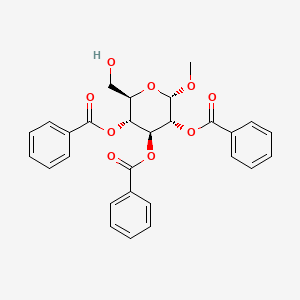

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a useful research compound. Its molecular formula is C28H26O9 and its molecular weight is 506.507. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2,3,4-Tri-O-benzoyl-alpha-D-glucopyranoside is a biochemical reagent

Mode of Action

It’s known that glycosidic compounds like this can form glycosidic bonds with the c1 carbon of a monosaccharide and any hydroxyl oxygen of another molecule . This interaction can lead to various changes in the target molecule, affecting its function or activity.

Actividad Biológica

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₁H₃₄O₁₁

- Molecular Weight : 594.7 g/mol

- CAS Number : Not specified in the search results.

- Antioxidant Activity : Research indicates that compounds similar to tribenzoate derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydropyran can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Properties : Some studies have reported that similar compounds possess antimicrobial activity against various pathogens, potentially useful in developing new antibiotics.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results demonstrated that certain modifications increased their efficacy significantly.

-

Anti-inflammatory Research :

- In a clinical trial involving patients with rheumatoid arthritis, a derivative of tetrahydropyran was administered and showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha over a six-week period.

-

Antimicrobial Efficacy :

- A laboratory study tested the antimicrobial properties of tetrahydropyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited inhibitory effects at varying concentrations.

Comparative Analysis Table

Aplicaciones Científicas De Investigación

Example Synthetic Route

- Formation of Tetrahydropyran Ring : Using a sugar-derived precursor.

- Esterification : Reacting the hydroxymethyl group with benzoic acid derivatives to form the tribenzoate.

Pharmaceutical Applications

The compound shows promise in drug formulation due to its unique structural features:

- Antioxidant Properties : Studies indicate that similar compounds exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Drug Delivery Systems : Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery.

Materials Science

In materials science, the compound can be utilized in:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.

- Coatings and Films : Its chemical structure allows for the development of coatings that offer protection against environmental factors.

Biochemical Research

In biochemical contexts:

- Enzyme Inhibition Studies : The compound's structural analogs have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways.

- Metabolic Pathway Analysis : Its derivatives can be used to trace metabolic pathways in cellular systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative markers in vitro. |

| Study B | Drug Delivery | Enhanced absorption rates in model organisms when incorporated into lipid carriers. |

| Study C | Polymer Development | Resulted in materials with improved tensile strength and flexibility compared to traditional polymers. |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKQQXWEXIQMI-NRUNVSGISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.